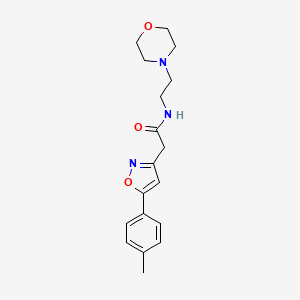

N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Description

N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic acetamide derivative featuring a unique structural framework. Its core structure comprises:

- Acetamide backbone: A common motif in bioactive molecules, facilitating interactions with biological targets.

- 2-Morpholinoethyl group: A morpholine-substituted ethyl chain, introducing polarity and basicity due to the tertiary amine in the morpholine ring.

This compound’s design balances lipophilic (p-tolyl) and hydrophilic (morpholino) moieties, suggesting optimized pharmacokinetic properties such as membrane permeability and solubility.

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-14-2-4-15(5-3-14)17-12-16(20-24-17)13-18(22)19-6-7-21-8-10-23-11-9-21/h2-5,12H,6-11,13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKWVLLSJKRPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime using an oxidizing agent such as chloramine-T.

Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst like aluminum chloride.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction. This involves reacting 2-chloroethylamine with morpholine under basic conditions.

Final Coupling Step: The final step involves coupling the isoxazole derivative with the morpholine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the morpholine group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly due to its isoxazole moiety, which is known for its biological activity.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: The compound can be used as a probe to study various biochemical pathways and mechanisms.

Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity to its target, while the tolyl group could contribute to its overall stability and lipophilicity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Key Observations:

Lipophilicity (LogP): The fluorinated and hydroxylated analogs from exhibit high LogP values (>6.5), indicating significant lipophilicity. this compound likely has a lower LogP due to the polar morpholinoethyl group, which may improve solubility without compromising permeability .

Substituent Effects: p-Tolyl vs. In contrast, fluoro (electron-withdrawing) and hydroxy (polar) groups in analogs may alter electronic properties and metabolic pathways . Morpholinoethyl vs. Sulfonamide: The morpholinoethyl group introduces a basic amine, enabling pH-dependent solubility and possible CNS penetration. The sulfonamide group in ’s compound enhances acidity (pKa ~5–6), favoring ionization in physiological conditions and improving solubility .

Biological Activity

N-(2-morpholinoethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and as a pharmacological agent. This article delves into its synthesis, structure-activity relationships (SAR), and biological evaluations based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of isoxazole derivatives with morpholinoethyl acetamide. The presence of the p-tolyl group on the isoxazole ring enhances its lipophilicity, which is crucial for biological activity. The molecular structure can be represented as follows:

Research indicates that compounds with isoxazole moieties often exhibit their biological effects through modulation of various cellular pathways. Specifically, this compound has been shown to interact with proteins involved in cell signaling pathways, including those related to cancer proliferation and survival.

3.1 Anticancer Properties

Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SW480 | 27.42 | Inhibition of tubulin polymerization |

| Compound B | HCT116 | 23.12 | Induction of DNA damage |

| Compound C | Caco-2 | 33.14 | Enhanced drug activity |

These findings suggest that the compound may share similar mechanisms, targeting microtubule dynamics and inducing apoptosis in cancer cells.

3.2 Anti-HIV Activity

Another aspect of its biological activity includes potential anti-HIV properties. Recent studies have shown that related compounds can inhibit heat shock protein 90 (HSP90), which plays a critical role in HIV replication. The inhibition of HSP90 leads to decreased expression of HIV genes, suggesting that this compound could be explored as a novel anti-HIV therapeutic candidate .

4. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the isoxazole ring can significantly enhance biological activity. For example:

- Substituents at the 3-, 4-, and 5-positions of the phenyl ring can optimize potency.

- Variations in the morpholino group may affect solubility and cellular uptake.

These insights guide further development of more effective derivatives.

Case Study 1: Cancer Cell Line Evaluation

A detailed evaluation was conducted using various cancer cell lines treated with this compound. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, demonstrating its potential as a lead compound for cancer therapy.

Case Study 2: Anti-HIV Efficacy

In vitro assays showed that the compound could reduce HIV replication by inhibiting key proteins involved in viral replication without significantly affecting cellular viability, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.